4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is complex, with a fluorine atom attached to the benzothiazole ring and a methyl group attached to the nitrogen atom of the benzothiazole ring .Scientific Research Applications
Antitumor Activity
Fluorinated benzothiazoles, including derivatives related to 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been investigated for their potent cytotoxic properties in vitro against various cancer cell lines. These compounds exhibit selective antitumor activity, with some showing significant potency in inhibiting the growth of specific cancer types, such as breast cancer. The antitumor specificity of these compounds is partly due to the induction of cytochrome P450 CYP1A1, crucial for their antitumor effects (Hutchinson et al., 2001).
Fluorescent Sensors
Benzothiazole derivatives have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Their ability to undergo significant spectral changes upon coordination with these ions demonstrates their potential as selective and sensitive probes for metal ion detection (Suman et al., 2019).
Antimicrobial Screening
Compounds featuring the benzothiazole moiety have been synthesized and evaluated for antimicrobial activity. The structural presence of fluorobenzenes and benzothiazoles has been linked to potent biodynamic agents capable of acting against a range of microbial pathogens, highlighting the versatility of these compounds in developing new antimicrobial agents (Jagtap et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of novel fluorobenzamides containing thiazole and thiazolidine groups has demonstrated the antimicrobial potential of these analogs. The incorporation of fluorine atoms enhances their activity against various bacterial and fungal strains, indicating a promising approach for developing new antimicrobial compounds (Desai et al., 2013).
properties
IUPAC Name |
4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPBJVONYEBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.